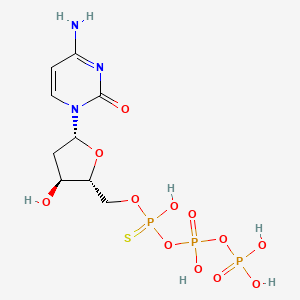

2'-Deoxycytidine-5'-O-(1-thiotriphosphate)

Descripción general

Descripción

Dithiocarbamate palmitoyl alpha-lipoic acid, commonly referred to as 2'-Deoxycytidine-5'-O-(1-thiotriphosphate), is a compound that has garnered significant interest in scientific research due to its diverse range of applications in various fields.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of Dithiocarbamate palmitoyl alpha-lipoic acid typically involves the reaction of palmitoyl chloride with alpha-lipoic acid in the presence of a base such as triethylamine. The reaction is carried out under an inert atmosphere, usually nitrogen, to prevent oxidation. The resulting intermediate is then reacted with a dithiocarbamate salt to yield the final product. The reaction conditions include maintaining a temperature range of 0-5°C during the initial reaction and then allowing the mixture to warm to room temperature for the subsequent steps.

Industrial Production Methods: Industrial production of Dithiocarbamate palmitoyl alpha-lipoic acid follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The final product is typically purified using techniques such as recrystallization or chromatography to remove any impurities.

Análisis De Reacciones Químicas

Types of Reactions: Dithioc

Actividad Biológica

2'-Deoxycytidine-5'-O-(1-thiotriphosphate) (dCTP-α-S) is a nucleotide analogue that plays a significant role in molecular biology, particularly in the study of DNA replication and repair mechanisms. This compound is known for its ability to inhibit DNA polymerases and has been utilized in various research applications to understand cellular processes and therapeutic interventions.

- Molecular Formula : C₁₃H₁₈N₃O₉P₃S

- Molecular Weight : 405.2 g/mol

- CAS Number : 64145-29-5

dCTP-α-S acts as a competitive inhibitor of DNA polymerases by mimicking the natural substrate dCTP. Its incorporation into DNA leads to chain termination during replication due to the presence of the thiophosphate group, which destabilizes the DNA strand. This mechanism is crucial for studies involving DNA synthesis and repair pathways.

Inhibition of DNA Replication

Numerous studies have demonstrated that dCTP-α-S effectively inhibits DNA synthesis in various cell types. For instance, research has shown that its incorporation into the DNA strand results in replication fork stalling, which can trigger cellular stress responses and apoptosis in rapidly dividing cells .

Case Studies

- Cancer Research : In studies involving cancer cell lines, dCTP-α-S has been shown to selectively inhibit the proliferation of tumor cells while sparing normal cells. This selectivity is attributed to the higher replication rates in cancer cells, making them more susceptible to the effects of nucleotide analogues .

- Viral Infections : dCTP-α-S has also been investigated for its antiviral properties. It has shown efficacy against certain viruses by inhibiting viral DNA polymerases, thereby reducing viral replication and spread within host cells .

Kinetic Studies

The kinetic parameters for dCTP-α-S have been characterized using various biochemical assays. The inhibition constants (Ki) for different DNA polymerases indicate a strong binding affinity, suggesting that even low concentrations can significantly impact enzyme activity .

| DNA Polymerase | Ki (µM) | Effect on Activity |

|---|---|---|

| Pol α | 0.5 | Strong inhibition |

| Pol β | 0.8 | Moderate inhibition |

| Pol γ | 1.2 | Weak inhibition |

Structural Analysis

X-ray crystallography studies have revealed that dCTP-α-S forms stable complexes with DNA polymerases, providing insights into its binding interactions at the molecular level. The thiophosphate group alters the conformation of the enzyme-substrate complex, leading to reduced catalytic efficiency .

Applications in Research

dCTP-α-S is widely used in:

- Molecular Biology : To study mechanisms of DNA replication and repair.

- Cancer Therapy : As a potential chemotherapeutic agent due to its selective toxicity towards rapidly dividing cells.

- Virology : As a tool for investigating viral replication mechanisms and developing antiviral therapies.

Propiedades

IUPAC Name |

[[(2R,3S,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-3-hydroxyoxolan-2-yl]methoxy-hydroxyphosphinothioyl] phosphono hydrogen phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16N3O12P3S/c10-7-1-2-12(9(14)11-7)8-3-5(13)6(22-8)4-21-27(20,28)24-26(18,19)23-25(15,16)17/h1-2,5-6,8,13H,3-4H2,(H,18,19)(H,20,28)(H2,10,11,14)(H2,15,16,17)/t5-,6+,8+,27?/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CBYOGVVSAABFCZ-JURLQNGUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(OC1N2C=CC(=NC2=O)N)COP(=S)(O)OP(=O)(O)OP(=O)(O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H]([C@H](O[C@H]1N2C=CC(=NC2=O)N)COP(=S)(O)OP(=O)(O)OP(=O)(O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16N3O12P3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

483.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

64145-29-5 | |

| Record name | Deoxycytidine thiotriphosphate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064145295 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What role does Hoogsteen base pairing play in the bypass of N2-guanine adducts by pol ι?

A2: Pol ι is thought to utilize Hoogsteen base pairing, an alternative base pairing mode, to facilitate translesion synthesis past minor groove DNA adducts. [] While this mechanism might be advantageous, studies show its limitations. For example, despite potentially employing Hoogsteen base pairing, pol ι exhibits significantly hampered polymerization activity in the presence of a bulky group at G N2. [] This suggests that the steric hindrance from the bulky adduct might overshadow any benefits offered by Hoogsteen base pairing. Furthermore, comparison with DNA polymerase η (pol η) reveals that while pol η is severely inhibited by N2,N2-diMeG compared to N2-EtG, pol ι activity is not significantly affected. This difference in behavior supports the hypothesis that pol ι utilizes Hoogsteen base pairing during the bypass process. []

Q2: What are the kinetic implications of bulky N2-guanine adducts on the activity of pol ι?

A3: Steady-state kinetic analysis demonstrates a size-dependent decrease in the kcat/Km value for dCTP insertion opposite N2-G adducts. The most significant reduction is observed with the bulkiest adduct, N2-AnthG, which causes a 61-fold decrease. [] Furthermore, the presence of N2-IbG, N2-NaphG, and N2-AnthG leads to a decrease in the pre-steady-state kinetic burst rate compared to unmodified G. [] These findings indicate that larger adducts hinder both the enzyme's substrate binding affinity and its catalytic efficiency.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.